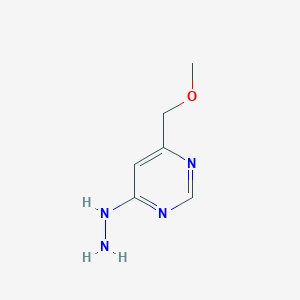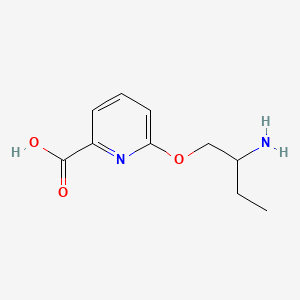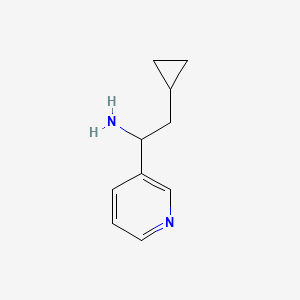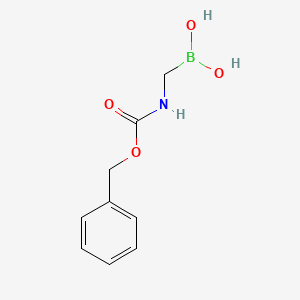
4-Hydrazinyl-6-(methoxymethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-6-(methoxymethyl)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-6-(methoxymethyl)pyrimidine typically involves the reaction of 6-(methoxymethyl)pyrimidine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the hydrazine replaces a leaving group on the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinyl-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Hydrazinyl-6-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-6-(methoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
- 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine
- 4-Hydrazinyl-6-methyl-2-(4-pyridinyl)pyrimidine
Comparison: 4-Hydrazinyl-6-(methoxymethyl)pyrimidine is unique due to the presence of both the hydrazinyl and methoxymethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it may offer different biological activities or synthetic utility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
[6-(methoxymethyl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C6H10N4O/c1-11-3-5-2-6(10-7)9-4-8-5/h2,4H,3,7H2,1H3,(H,8,9,10) |
Clé InChI |
XANKTURSEMXBMC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NC=N1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)

![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)

![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)

